molecular formula C12H17N3O3 B2996995 tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1781529-76-7

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No. B2996995
CAS RN: 1781529-76-7
M. Wt: 251.286
InChI Key: PHFMZWZPINYLEX-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate” belongs to the class of organic compounds known as imidazopyrazines, which are aromatic heterocyclic compounds containing an imidazole ring fused to a pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely include a fused imidazo[1,2-a]pyrazine ring with a tert-butyl group, a formyl group, and a carboxylate group attached at different positions . The exact structure would depend on the positions of these substituents.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds are often involved in reactions like nucleophilic substitution, reduction, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been reported to be solid at room temperature .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : A study demonstrates the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This process involves the reaction of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates with alkyl hydrazines, yielding isomeric pyrazoles (Iminov et al., 2015).

  • Utility in Ugi Reaction : Tert-butyl amides from Ugi multi-component reaction (MCR) of T-BuNC and 5-substituted-1 H-pyrazole-3-carboxylic acids with aldehydes and amines, under microwave irradiation, lead to the formation of 5,6-dihydropyrazolo[1,5- A]pyrazine-4,7-diones. This showcases the utility of T-BuNC as a new convertible isocyanide (Nikulnikov et al., 2009).

  • Reactivity of Pyrazolotriazine Derivatives : The reactivity of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one under various agents was explored, leading to the formation of corresponding amides. This contributes to the understanding of the chemical behavior of similar compounds (Mironovich & Shcherbinin, 2014).

Chemical Properties and Analysis

  • Structural Analysis : The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, providing insights into the structural properties of related compounds (Richter et al., 2009).

  • Synthesis of Pyrazole Derivatives : The synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives was achieved through the treatment of β-keto ester with hydrazines, followed by acidolytic deprotection and acylation. This research adds to the diversity of pyrazole derivatives and their potential applications (Kralj et al., 2011).

  • Mechanism of Generation of Dihydroimidazo[1,2-a]pyrazin-3-ones : The study of the mechanism of generation of 5-oxy-2,3-dihydroimidazo[1,2-a]pyrazin-3-ones from 3-benzyl-2-[1-(2-trimethylsilylethoxycarbonyl)-2,2-dimethylpropylideneamino]-5-(p-methoxyphenyl)pyrazine using variable-temperature NMR sheds light on the formation of these compounds, providing valuable insights for future chemical synthesis (Teranishi et al., 1997).

properties

IUPAC Name

tert-butyl 3-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-4-5-15-9(8-16)6-13-10(15)7-14/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFMZWZPINYLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC=C2C=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

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